molecular formula C5H6N2O2 B13902750 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde CAS No. 944897-82-9

5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B13902750
CAS No.: 944897-82-9
M. Wt: 126.11 g/mol
InChI Key: VFROXXDCHADKGU-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of the aldehyde group at the 2-position and the ethyl group at the 5-position makes this compound particularly interesting for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with an appropriate aldehyde under acidic conditions to form the oxadiazole ring . Another method involves the use of phosphoryl chloride (POCl3) as a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, due to the presence of nitrogen and oxygen atoms in its structure. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another isomeric form of oxadiazole with different substitution patterns.

    1,3,4-Oxadiazole: Similar to 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde but with different substituents.

    2,5-Disubstituted 1,3,4-Oxadiazoles: Compounds with substitutions at the 2 and 5 positions .

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the aldehyde group at the 2-position allows for specific interactions and reactivity that are not observed in other oxadiazole derivatives .

Properties

IUPAC Name

5-ethyl-1,3,4-oxadiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-2-4-6-7-5(3-8)9-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFROXXDCHADKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272504
Record name 5-Ethyl-1,3,4-oxadiazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944897-82-9
Record name 5-Ethyl-1,3,4-oxadiazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-1,3,4-oxadiazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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